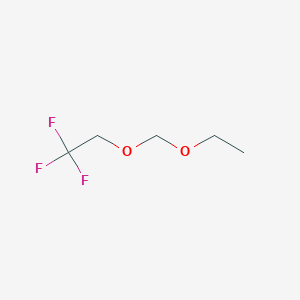
2-(Ethoxymethoxy)-1,1,1-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethoxy)-1,1,1-trifluoroethane is an organic compound characterized by the presence of ethoxy and methoxy groups attached to a trifluoroethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane typically involves the reaction of 1,1,1-trifluoroethane with ethoxy and methoxy reagents under controlled conditions. One common method involves the use of ethyl alcohol and methanol in the presence of a strong acid catalyst to facilitate the formation of the desired compound. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production, minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
2-(Ethoxymethoxy)-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methoxymethoxy)-1,1,1-trifluoroethane
- 2-(Ethoxyethoxy)-1,1,1-trifluoroethane
- 2-(Propoxymethoxy)-1,1,1-trifluoroethane
Uniqueness
2-(Ethoxymethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of ethoxy and methoxy groups attached to a trifluoroethane backbone. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Propiedades
Número CAS |
674778-84-8 |
|---|---|
Fórmula molecular |
C5H9F3O2 |
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
2-(ethoxymethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C5H9F3O2/c1-2-9-4-10-3-5(6,7)8/h2-4H2,1H3 |
Clave InChI |
CFZCIMASBVYOEE-UHFFFAOYSA-N |
SMILES canónico |
CCOCOCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
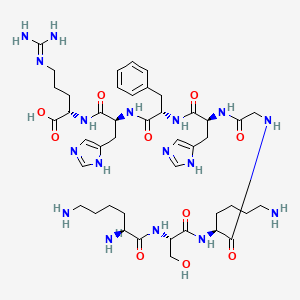
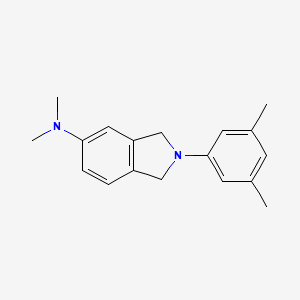
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)
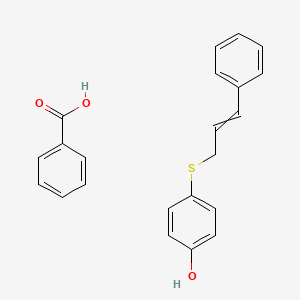
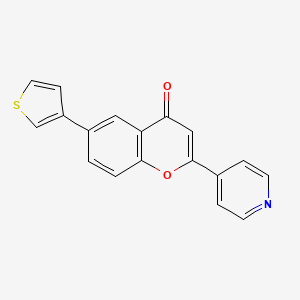
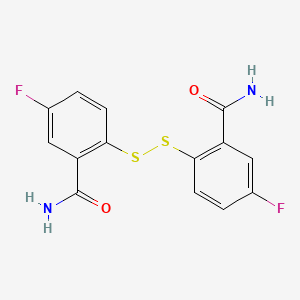
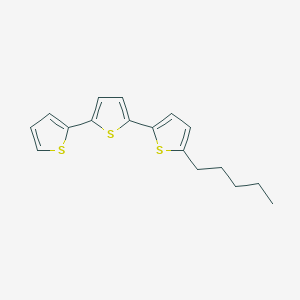
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
![1-(4-Chlorophenyl)cyclohepta[d]imidazol-2(1H)-one](/img/structure/B12542983.png)
